Boc-D-Ser(Me)-OH.DCHA
Overview
Description
Boc-D-Ser(Me)-OH.DCHA, also known as ®-2-[(tert-butoxy)carbonyl]amino-3-methoxypropanoic acid, is a derivative of serine. It is commonly used in peptide synthesis as a protecting group for the amino acid serine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which protects the amino group, and a methoxy group attached to the serine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ser(Me)-OH.DCHA typically involves the protection of the amino group of serine with a Boc group and the methylation of the hydroxyl group on the side chain. One common method involves the reaction of Boc-L-serine with dimethyl sulfate in the presence of a base to yield Boc-D-Ser(Me)-OH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Ser(Me)-OH.DCHA undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, and the amino group can undergo reduction to form an amine.
Peptide Coupling Reactions: The compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize the methoxy group.
Reducing Agents: Sodium borohydride or other reducing agents can be used to reduce the amino group.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Oxidized Derivatives: Oxidation of the methoxy group yields hydroxyl derivatives.
Peptides: Peptide coupling reactions yield peptides with this compound as a building block.
Scientific Research Applications
Boc-D-Ser(Me)-OH.DCHA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for serine.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptides and proteins for industrial applications
Mechanism of Action
The mechanism of action of Boc-D-Ser(Me)-OH.DCHA involves the protection of the amino group of serine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The methoxy group on the side chain provides additional stability and prevents oxidation of the hydroxyl group.
Comparison with Similar Compounds
Boc-D-Ser(Me)-OH.DCHA can be compared with other similar compounds, such as:
Boc-L-Serine: Similar in structure but lacks the methoxy group on the side chain.
Boc-L-Serine Methyl Ester: Similar in structure but has a methyl ester group instead of a methoxy group.
Boc-L-Serine Benzyl Ester: Similar in structure but has a benzyl ester group instead of a methoxy group
These compounds share similar properties and applications but differ in their protecting groups and side chain modifications, which can affect their reactivity and stability.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-FCXZQVPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744254 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95105-33-2 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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